Stagonolide E
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Overview
Description
Stagonolide E is a natural product found in Cirsium arvense and Stagonospora cirsii with data available.
Scientific Research Applications
Synthesis of Stagonolide E
- The first total synthesis of this compound, utilizing key reactions like Jacobsen's kinetic resolution and Sharpless epoxidation, was described, indicating a method to create this compound from basic starting materials (Sabitha et al., 2010).
- An efficient and highly stereoselective synthesis method for this compound, starting from hexane-1,6-diol, was developed. This method employed several key steps like MacMillan α-hydroxylation and Horner Wadsworth Emmons olefination (Rajaram et al., 2015).
Phytotoxic Properties
- This compound belongs to a group of compounds known as nonenolides, produced by the fungus Stagonospora cirsii. These compounds, including this compound, have been studied for their phytotoxic properties, which could have applications in bioherbicide development (Evidente et al., 2008).
- A study on structure-activity relationships of phytotoxic natural 10-membered lactones, including this compound, revealed insights into the structural features affecting their biological activity. This research aids in understanding the potential use of these compounds in natural product-derived pesticides (Dalinova et al., 2021).
Biological Evaluation
- The biological activities of this compound and its analogs were evaluated, highlighting their potential in various applications like antimicrobial and cytotoxic properties. This research indicates the broader scope of application for this compound beyond its phytotoxic effects (Perepogu et al., 2009).
Properties
Molecular Formula |
C10H14O3 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
(2R,5R,6E,8Z)-5-hydroxy-2-methyl-2,3,4,5-tetrahydrooxecin-10-one |
InChI |
InChI=1S/C10H14O3/c1-8-6-7-9(11)4-2-3-5-10(12)13-8/h2-5,8-9,11H,6-7H2,1H3/b4-2+,5-3-/t8-,9+/m1/s1 |
InChI Key |
SEURXENDYJJSDO-DKWSLFAKSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H](/C=C/C=C\C(=O)O1)O |
SMILES |
CC1CCC(C=CC=CC(=O)O1)O |
Canonical SMILES |
CC1CCC(C=CC=CC(=O)O1)O |
Synonyms |
stagonolide E |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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